molecular formula C9H15NO2 B14349253 1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one CAS No. 92912-66-8

1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one

Cat. No.: B14349253
CAS No.: 92912-66-8
M. Wt: 169.22 g/mol
InChI Key: FJFSQFOEIGVJTB-UHFFFAOYSA-N
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Description

1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methoxy group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methoxypiperidine with prop-2-en-1-one under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)prop-2-en-1-one
  • 1-Phenylprop-2-en-1-one
  • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

1-(2-Methoxypiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

92912-66-8

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methoxypiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO2/c1-3-8(11)10-7-5-4-6-9(10)12-2/h3,9H,1,4-7H2,2H3

InChI Key

FJFSQFOEIGVJTB-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCN1C(=O)C=C

Origin of Product

United States

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